1-benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a methyl group, an oxo group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the preparation might start with the protection of the carboxylic acid groups using tert-butyl and benzyl protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and scalable synthesis . Additionally, the use of catalysts and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and tert-butyl esters can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester groups would yield the corresponding alcohols, while substitution reactions could introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester has numerous applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or substrates in biochemical assays.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters of imidazolidine dicarboxylic acids, such as:
- (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-methyl ester 5-tert-butyl ester
- (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-methyl ester
Uniqueness
The presence of both benzyl and tert-butyl esters provides a balance of stability and reactivity, making it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
1-O-benzyl 5-O-tert-butyl 3-methyl-2-oxoimidazolidine-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-14(20)13-10-18(4)15(21)19(13)16(22)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXYPDGMBVVNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1C(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.